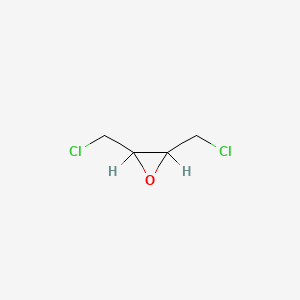
2,3-Bis(chloromethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Bis(chloromethyl)oxirane can be synthesized through the reaction of 1,4-dichloro-2-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions . The reaction typically involves the formation of an epoxide ring by the addition of an oxygen atom to the double bond of the 1,4-dichloro-2-butene.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2,3-Bis(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Polymerization: The epoxide ring can open and polymerize in the presence of catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Such as aluminum-based catalysts for polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Polymers: Polyethers are formed through the polymerization of the epoxide ring.
科学的研究の応用
2,3-Bis(chloromethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Studied for its interactions with biological molecules and potential therapeutic uses.
Industry: Utilized in the production of polyethers and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-butene: A precursor in the synthesis of 2,3-Bis(chloromethyl)oxirane.
1,4-Dichlorobutane: Another halogenated compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and two chlorine atoms, which confer high reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
特性
CAS番号 |
3583-47-9 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC名 |
2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
InChIキー |
VUSYFNXNYLAECV-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CCl)Cl |
正規SMILES |
C(C1C(O1)CCl)Cl |
Key on ui other cas no. |
3583-47-9 |
同義語 |
1,4-dichloro-2,3-epoxybutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















